4,5-Dimethoxy-2-nitro-DL-phenylalanine
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Overview
Description
4,5-Dimethoxy-2-nitro-DL-phenylalanine is a synthetic compound with the molecular formula C11H14N2O6 and a molecular weight of 270.24 g/mol . It is a derivative of phenylalanine, an amino acid, and features two methoxy groups and a nitro group attached to the aromatic ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-nitro-DL-phenylalanine typically involves the nitration of 4,5-dimethoxyphenylalanine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the aromatic ring .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-nitro-DL-phenylalanine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,5-dimethoxy-2-amino-DL-phenylalanine.
Reduction: Formation of 4,5-dimethoxy-2-amino-DL-phenylalanine.
Substitution: Formation of various substituted phenylalanine derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dimethoxy-2-nitro-DL-phenylalanine is used in various scientific research applications, including:
Chemistry: As a reference standard for analytical methods and as a precursor for synthesizing other compounds.
Biology: Studying the effects of nitro and methoxy groups on biological activity.
Medicine: Investigating potential therapeutic applications and understanding the compound’s pharmacokinetics and pharmacodynamics.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-nitro-DL-phenylalanine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The methoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-DL-phenylalanine: Similar structure but lacks the methoxy groups.
5-Methoxy-O-methyl-2-nitro-tyrosine: Similar structure with a methoxy group and a nitro group on the aromatic ring.
Uniqueness
4,5-Dimethoxy-2-nitro-DL-phenylalanine is unique due to the presence of both methoxy and nitro groups on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
2-amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6/c1-18-9-4-6(3-7(12)11(14)15)8(13(16)17)5-10(9)19-2/h4-5,7H,3,12H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRRYHDJELNHTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(C(=O)O)N)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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